molecular formula C13H28ClNO B5071227 1,5-ditert-butylpiperidin-3-ol;hydrochloride

1,5-ditert-butylpiperidin-3-ol;hydrochloride

Cat. No.: B5071227
M. Wt: 249.82 g/mol
InChI Key: NEQUCJLQIGEYEQ-UHFFFAOYSA-N
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Description

1,5-Ditert-butylpiperidin-3-ol;hydrochloride is a chemical compound with a molecular formula of C13H28ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include two tert-butyl groups attached to the piperidine ring, and a hydroxyl group at the third position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-ditert-butylpiperidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions. This can be done using tert-butyl halides in the presence of a strong base or a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced at the third position through selective oxidation or substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of efficient catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Ditert-butylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1,5-Ditert-butylpiperidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,5-ditert-butylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butylpiperidin-3-one hydrochloride: Similar structure but with a ketone group instead of a hydroxyl group.

    4-tert-butylpiperidin-3-ol hydrochloride: Similar structure but with the tert-butyl group at a different position.

Uniqueness

1,5-Ditert-butylpiperidin-3-ol;hydrochloride is unique due to the presence of two tert-butyl groups and a hydroxyl group at specific positions on the piperidine ring. This unique structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,5-ditert-butylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO.ClH/c1-12(2,3)10-7-11(15)9-14(8-10)13(4,5)6;/h10-11,15H,7-9H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQUCJLQIGEYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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